molecular formula C16H14N2OS B8694023 3-Benzyl-1-phenyl-2-thioxoimidazolidin-4-one

3-Benzyl-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B8694023
M. Wt: 282.4 g/mol
InChI Key: FSEITHGMHULXRI-UHFFFAOYSA-N
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Patent
US04473393

Procedure details

A mixture containing 30.2 g (0.2 M) of N-phenyl glycine, 37.2 g (0.25M) of benzylisothiocyanate and 80 ml of toluene was refluxed for 5 hours and allowed to stand at room temperature overnight. The product was washed with toluene and recrystallized from ethanol to produce 12 g (0.04 mole) of the above-identified product having a melting point of 103° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:19]=[C:20]=[S:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:19]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:20]2=[S:21])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
37.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=S
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The product was washed with toluene
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=S)N(C(=O)C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.